molecular formula C15H11FN4O2S B5365156 1-(1,3-benzodioxol-5-yl)-5-[(2-fluorobenzyl)thio]-1H-tetrazole

1-(1,3-benzodioxol-5-yl)-5-[(2-fluorobenzyl)thio]-1H-tetrazole

Cat. No. B5365156
M. Wt: 330.3 g/mol
InChI Key: GHOXGHPAULYOQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-yl)-5-[(2-fluorobenzyl)thio]-1H-tetrazole, commonly known as BFT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BFT belongs to the class of tetrazole-containing compounds, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of BFT is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways. BFT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. BFT has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. Additionally, BFT has been shown to modulate the activity of various ion channels and receptors.
Biochemical and Physiological Effects:
BFT has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, in various cell types. BFT has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BFT has been shown to modulate the activity of ion channels and receptors, which can affect cellular signaling and communication.

Advantages and Limitations for Lab Experiments

BFT has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its chemical properties and purity. BFT has also been shown to have high potency and selectivity for its target enzymes and pathways. However, BFT also has limitations for use in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, BFT may have off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for the study of BFT. One area of research is the development of BFT analogs with improved potency and selectivity for specific targets. Another area of research is the study of the pharmacokinetics and pharmacodynamics of BFT in vivo, which can provide insights into its potential therapeutic applications. Additionally, the role of BFT in the regulation of epigenetic modifications, such as histone acetylation, is an area of emerging interest. Overall, the study of BFT has the potential to provide valuable insights into the mechanisms of action of tetrazole-containing compounds and their potential applications in scientific research.

Synthesis Methods

BFT can be synthesized through a multistep process involving the reaction of 1,3-benzodioxole with 2-fluorobenzyl chloride, followed by the addition of sodium azide and thiol reagent. The final product is obtained through purification and isolation steps, which yield a white crystalline powder. The synthesis method has been optimized to ensure high yield and purity of the final product.

Scientific Research Applications

BFT has been studied extensively for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. BFT has been used in various in vitro and in vivo studies to investigate its effects on different cellular and molecular pathways. BFT has also been used as a tool compound to study the role of tetrazole-containing compounds in biological systems.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-5-[(2-fluorophenyl)methylsulfanyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O2S/c16-12-4-2-1-3-10(12)8-23-15-17-18-19-20(15)11-5-6-13-14(7-11)22-9-21-13/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOXGHPAULYOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=NN=N3)SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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